molecular formula C12H15NO2 B13617531 5-(4-Isopropylphenyl)oxazolidin-2-one

5-(4-Isopropylphenyl)oxazolidin-2-one

Cat. No.: B13617531
M. Wt: 205.25 g/mol
InChI Key: OBDHBIPWFDUHPG-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)oxazolidin-2-one: is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 4-isopropylphenyl group, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(4-Isopropylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-isopropylphenyl isocyanate with an appropriate amino alcohol. This reaction typically proceeds under mild conditions and results in the formation of the oxazolidinone ring through intramolecular cyclization .

Industrial Production Methods:

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions:

5-(4-Isopropylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions include various substituted oxazolidinones and phenyl derivatives, which can have enhanced biological activities .

Scientific Research Applications

5-(4-Isopropylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the ribosomal subunit, inhibiting protein synthesis at an early stage. This unique mechanism of action makes it effective against a wide range of bacteria, including those resistant to other antibiotics .

Comparison with Similar Compounds

Uniqueness:

5-(4-Isopropylphenyl)oxazolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes, making it a valuable compound in the development of new antibacterial agents .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-8(2)9-3-5-10(6-4-9)11-7-13-12(14)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

OBDHBIPWFDUHPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNC(=O)O2

Origin of Product

United States

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